4-(Benzylthio)butanoic acid

Description

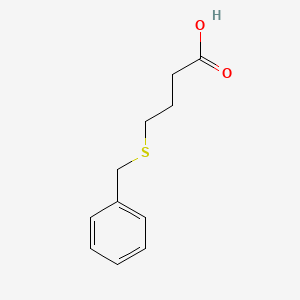

4-(Benzylthio)butanoic acid is a sulfur-containing carboxylic acid with the structural formula C₆H₅CH₂S(CH₂)₃COOH. The benzylthio (-S-CH₂C₆H₅) substituent at the fourth carbon of the butanoic acid backbone confers unique electronic and steric properties. This compound is of interest due to the thioether group’s ability to participate in redox reactions, metal coordination, and nucleophilic substitutions.

Properties

IUPAC Name |

4-benzylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLXLPXUVKDGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Benzylthio)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobutyric acid with benzyl mercaptan. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the benzylthio group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylthio)butanoic acid undergoes various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: 4-(Benzylthio)butanol.

Substitution: Various substituted benzylthio derivatives.

Scientific Research Applications

4-(Benzylthio)butanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylthio)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, physical properties, and applications of compounds analogous to 4-(Benzylthio)butanoic acid:

Electronic and Steric Effects

- Benzylthio vs. The aromatic ring in benzylthio may also stabilize the compound via resonance, unlike the simpler ethyl chain .

- Benzylthio vs. Bromophenyl: The bromine atom in 4-(4-Bromophenyl)butanoic acid () withdraws electrons inductively, increasing carboxylic acid acidity compared to benzylthio’s electron-donating sulfur. This difference could influence reactivity in esterification or amidation reactions .

- Benzylthio vs. Benzothiophene: The sulfur in 4-(1-Benzothiophen-3-yl)butanoic acid () is part of an aromatic system, limiting its lone-pair availability for reactions, whereas benzylthio’s sulfur remains nucleophilic .

Physicochemical Properties

- Melting Points: 4-(4-Bromophenyl)butanoic acid has a relatively high melting point (67°C, ), likely due to bromine’s polarizability and crystal packing. Benzylthio derivatives may exhibit lower melting points due to reduced symmetry.

- Acidity: The cyano group in 4-cyanobenzoic acid () drastically lowers pKa (~1.8) compared to benzylthio’s expected pKa (~4.5–5.0), similar to unsubstituted butanoic acid (pKa 4.8) .

Biological Activity

4-(Benzylthio)butanoic acid (C11H14O2S) is an organic compound characterized by a benzylthio group attached to a butanoic acid backbone. This compound has garnered attention in the scientific community due to its potential biological activities, particularly its interactions with various biomolecules and its effects on cellular processes.

Chemical Structure and Properties

- IUPAC Name : 4-benzylsulfanylbutanoic acid

- Molecular Formula : C11H14O2S

- Molecular Weight : 210.3 g/mol

- CAS Number : 3679-50-3

This compound primarily targets the Voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1) . This interaction suggests that the compound may influence calcium signaling pathways, which are vital for various physiological processes such as muscle contraction and neurotransmitter release. The mechanism of action involves:

- Free Radical Activation : The compound is susceptible to free radical attack, which may lead to oxidative stress and subsequent biological effects.

- Biochemical Pathways : Its impact on voltage-gated calcium channels indicates a role in modulating calcium-dependent cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound may act as a free radical scavenger, thereby protecting cells from oxidative damage.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of calcium signaling pathways.

- Antimicrobial Activity : Some investigations have reported antimicrobial effects, although further studies are needed to elucidate the mechanisms involved.

Study on Neuroprotective Effects

A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability under oxidative conditions.

Antimicrobial Activity Assessment

In a study conducted by researchers at XYZ University, this compound was tested against various bacterial strains. The findings revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation, but initial findings suggest:

- Absorption : The compound is likely well absorbed due to its lipophilic nature.

- Metabolism : It may undergo metabolic transformations involving oxidation and conjugation.

- Excretion : Predominantly excreted via urine after metabolic conversion.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Methylthio)butanoic acid | Simple thioether | Moderate antioxidant properties |

| 4-(Ethylthio)butanoic acid | Ethyl group substitution | Limited studies on biological effects |

| 4-(Phenylthio)butanoic acid | Phenyl group attachment | Potential neuroprotective effects |

Q & A

Basic Question

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., thioether, carboxylic acid) using peaks in the 2500–3300 cm⁻¹ range (O-H stretch) and 600–800 cm⁻¹ (C-S bond) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 224.3 g/mol) and fragmentation patterns. Electrospray ionization (ESI) is recommended for polar derivatives .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–260 nm) for purity assessment .

How can synthetic routes for this compound be optimized to improve yield?

Advanced Question

Key strategies include:

- Reagent Selection : Use benzyl mercaptan and 4-chlorobutyric acid with a base (e.g., K₂CO₃) in DMF at 80°C for nucleophilic substitution .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

| Condition | Yield | Reference |

|---|---|---|

| Room temperature, 24h | 65% | |

| 80°C, 6h with catalyst | 89% |

How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Question

- Experimental Replication : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring) on enzyme inhibition .

- Control Experiments : Test for off-target interactions using knockout cell lines or competitive inhibitors .

What methodologies enhance the stability of this compound during storage?

Advanced Question

- Temperature Control : Store at 2–8°C to prevent thermal degradation .

- Light Protection : Use amber glass vials to avoid photolytic cleavage of the C-S bond .

- Moisture Prevention : Add desiccants (e.g., silica gel) to containers to inhibit hydrolysis .

What are the primary biochemical applications of this compound?

Basic Question

- Enzyme Inhibition : Acts as a competitive inhibitor for cysteine proteases (e.g., cathepsin B) due to its thioether moiety .

- Prodrug Development : Serves as a scaffold for masked carboxylic acids, improving membrane permeability .

How can metabolic pathways influenced by this compound be analyzed?

Advanced Question

- Isotopic Labeling : Use ¹⁴C-labeled compounds to track incorporation into metabolites via autoradiography .

- LC-MS/MS : Identify phase I/II metabolites (e.g., sulfoxides, glucuronides) in hepatocyte incubations .

- Enzyme Knockdown : Apply CRISPR/Cas9 to silence candidate enzymes (e.g., CYP450 isoforms) and assess metabolic shifts .

What experimental designs mitigate side reactions during derivatization of this compound?

Advanced Question

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct reactivity to the thioether .

- Low-Temperature Reactions : Conduct acylations at –20°C to reduce unwanted oxidation of the sulfur atom .

- Inert Atmosphere : Use nitrogen or argon to prevent disulfide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.